molecular formula C17H30N2 B4985149 N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine

N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine

Cat. No.: B4985149
M. Wt: 262.4 g/mol
InChI Key: VZJZKLRJIYJONJ-UHFFFAOYSA-N
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Description

  • React the intermediate product from step 1 with 2-phenylpropyl halide (e.g., 2-phenylpropyl bromide).
  • Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.

Industrial Production Methods

Industrial production of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with ethyl halides and 2-phenylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

  • Step 1: Alkylation of Ethane-1,2-diamine

    • React ethane-1,2-diamine with ethyl halide (e.g., ethyl bromide) in the presence of a base.
    • Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or exhibit biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine can be compared with other similar compounds such as:

  • N,N,N’-triethyl-N’-(2-phenylethyl)ethane-1,2-diamine
  • N,N,N’-triethyl-N’-(2-phenylbutyl)ethane-1,2-diamine
  • N,N,N’-triethyl-N’-(2-phenylpropyl)propane-1,3-diamine

Uniqueness

The uniqueness of N,N,N’-triethyl-N’-(2-phenylpropyl)ethane-1,2-diamine lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-5-18(6-2)13-14-19(7-3)15-16(4)17-11-9-8-10-12-17/h8-12,16H,5-7,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJZKLRJIYJONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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